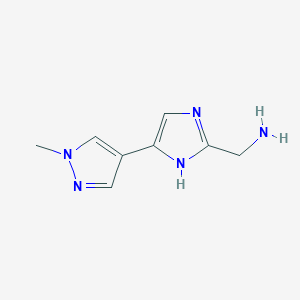![molecular formula C8H9N3O2 B11910677 3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
3H-Imidazo[4,5-b]pyridine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[4,5-b]pyridine acetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The acetate group enhances its solubility and reactivity, making it a versatile compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine acetate typically involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating. This method is efficient and yields the desired product in moderate to good yields . Another approach involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation with ethyl bromoacetate under phase transfer catalysis conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and enhance yield. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-b]pyridine acetate undergoes various chemical reactions, including:
Oxidation: The methylene group in the acetate can be oxidized to form a carboxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methanethiolate or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a probe for studying enzyme activities and cellular pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine acetate involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing their activity. It also inhibits enzymes such as aromatase and proton pumps, thereby exerting therapeutic effects in conditions like cancer and gastric ulcers .
Comparison with Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: 3H-Imidazo[4,5-b]pyridine acetate is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct biological activities. Unlike its analogs, it has shown significant potential as a GABA A receptor modulator and enzyme inhibitor, making it a promising candidate for drug development .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
acetic acid;1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H5N3.C2H4O2/c1-2-5-6(7-3-1)9-4-8-5;1-2(3)4/h1-4H,(H,7,8,9);1H3,(H,3,4) |
InChI Key |
ZFUHDSBITIJTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C(N=C1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)


![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)




![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
